molecular formula C8H8N2O4 B3054697 1,2-Dimethyl-3,5-dinitrobenzene CAS No. 616-69-3

1,2-Dimethyl-3,5-dinitrobenzene

Cat. No.: B3054697
CAS No.: 616-69-3
M. Wt: 196.16 g/mol
InChI Key: FHCBGLKAGXVKHS-UHFFFAOYSA-N
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Description

1,2-Dimethyl-3,5-dinitrobenzene is an organic compound with the molecular formula C8H8N2O4. It is a derivative of o-xylene, where two methyl groups are substituted with nitro groups at the 3 and 5 positions. This compound is a crystalline solid and is known for its applications in various fields, including pharmaceuticals and agrichemicals .

Preparation Methods

1,2-Dimethyl-3,5-dinitrobenzene can be synthesized through the nitration of o-xylene. The nitration process involves the reaction of o-xylene with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired positions .

In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous-flow processes and catalytic methods may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

1,2-Dimethyl-3,5-dinitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity and orientation of further substitutions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dimethyl-3,5-dinitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-3,5-dinitrobenzene primarily involves its nitro groups. These groups can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules. The nitro groups can also participate in electron-withdrawing effects, altering the electronic properties of the benzene ring and affecting its chemical behavior .

Comparison with Similar Compounds

1,2-Dimethyl-3,5-dinitrobenzene can be compared with other dinitrobenzene isomers, such as 1,3-dinitrobenzene and 1,4-dinitrobenzene. While all these compounds share the dinitrobenzene core, their properties and reactivities differ due to the positions of the nitro groups:

These differences highlight the unique characteristics of this compound, particularly its specific substitution pattern and resulting chemical behavior.

Properties

IUPAC Name

1,2-dimethyl-3,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-3-7(9(11)12)4-8(6(5)2)10(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCBGLKAGXVKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210604
Record name Benzene, 1,2-dimethyl-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-69-3
Record name 1,2-Dimethyl-3,5-dinitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dimethyl-3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dimethyl-3,5-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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